molecular formula C9H11NO4 B2990353 1,3-Dimethoxy-4-methyl-2-nitrobenzene CAS No. 1378831-08-3

1,3-Dimethoxy-4-methyl-2-nitrobenzene

Cat. No.: B2990353
CAS No.: 1378831-08-3
M. Wt: 197.19
InChI Key: YBUMBXGXYYZJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethoxy-4-methyl-2-nitrobenzene: is an organic compound with the molecular formula C9H11NO4 . It is a derivative of benzene, characterized by the presence of two methoxy groups, a methyl group, and a nitro group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-4-methyl-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the nitration of 1,3-dimethoxy-4-methylbenzene using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethoxy-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Scientific Research Applications

1,3-Dimethoxy-4-methyl-2-nitrobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-4-methyl-2-nitrobenzene involves its interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways and functions. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

  • 1,2-Dimethoxy-4-nitrobenzene
  • 1,4-Dimethoxy-2-nitrobenzene
  • 1,3-Dimethoxybenzene

Comparison: 1,3-Dimethoxy-4-methyl-2-nitrobenzene is unique due to the presence of both methoxy and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a different substitution pattern, which can influence its reactivity and applications in various chemical reactions .

Properties

IUPAC Name

1,3-dimethoxy-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-6-4-5-7(13-2)8(10(11)12)9(6)14-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUMBXGXYYZJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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